4-({[2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-yliden]methyl}amino)benzoic acid
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Overview
Description
4-({[2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-yliden]methyl}amino)benzoic acid is a complex organic compound with a molecular formula of C15H10N2O5 . This compound features a furan ring, an oxazole ring, and a benzoic acid moiety, making it a unique structure in organic chemistry.
Preparation Methods
The synthesis of 4-({[2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-yliden]methyl}amino)benzoic acid involves multiple steps, typically starting with the preparation of the furan and oxazole intermediates. One common method involves the condensation of 2-furylcarboxaldehyde with an appropriate amine to form the furan-oxazole intermediate. This intermediate is then reacted with 4-aminobenzoic acid under specific conditions to yield the final product .
Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to maximize yield and purity .
Chemical Reactions Analysis
4-({[2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-yliden]methyl}amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The oxazole ring can be reduced under specific conditions to yield reduced oxazole derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-({[2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-yliden]methyl}amino)benzoic acid has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antibacterial, anticancer, and anti-tuberculosis agent.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Research: It is used in studies to understand the interactions between small molecules and biological macromolecules, providing insights into enzyme mechanisms and receptor binding.
Mechanism of Action
The mechanism of action of 4-({[2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-yliden]methyl}amino)benzoic acid involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit key enzymes and proteins involved in bacterial and cancer cell proliferation. The furan and oxazole rings allow it to form non-covalent interactions with these targets, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 4-({[2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-yliden]methyl}amino)benzoic acid include other furan and oxazole derivatives. These compounds share similar structural features but differ in their specific functional groups and overall molecular architecture. For example:
2-Furoic Acid: A simpler furan derivative with antibacterial properties.
Oxazole Derivatives: Compounds with variations in the oxazole ring, used in various medicinal applications.
The uniqueness of this compound lies in its combination of furan, oxazole, and benzoic acid moieties, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-[[2-(furan-2-yl)-5-hydroxy-1,3-oxazol-4-yl]methylideneamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O5/c18-14(19)9-3-5-10(6-4-9)16-8-11-15(20)22-13(17-11)12-2-1-7-21-12/h1-8,20H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNQAVINNBPMOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=C(O2)O)C=NC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24783362 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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